molecular formula C10H21Cl2N3O B13321529 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Katalognummer: B13321529
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: FOSUKRQBXLECQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one dihydrochloride is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific substituents and the resulting chemical properties.

Eigenschaften

Molekularformel

C10H21Cl2N3O

Molekulargewicht

270.20 g/mol

IUPAC-Name

9,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c1-8-7-10(3-6-13(8)2)9(14)11-4-5-12-10;;/h8,12H,3-7H2,1-2H3,(H,11,14);2*1H

InChI-Schlüssel

FOSUKRQBXLECQN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCN1C)C(=O)NCCN2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.